2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that features multiple functional groups, including a piperazine ring, a benzodioxole moiety, and a thiazolidinone ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes might include:
Formation of the Piperazine Ring: This could involve the reaction of a suitable diamine with a dihaloalkane.
Introduction of the Benzodioxole Moiety: This might be achieved through a Friedel-Crafts alkylation reaction.
Construction of the Thiazolidinone Ring: This could involve the cyclization of a thiourea derivative with a suitable carbonyl compound.
Final Assembly: The various fragments would be coupled together using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone ring could be oxidized to form a sulfone.
Reduction: The nitro group (if present) could be reduced to an amine.
Substitution: The benzodioxole moiety could undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions used but could include sulfoxides, amines, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules. They can also serve as ligands in coordination chemistry.
Biology
In biology, these compounds might be studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, such compounds could be investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, these compounds might be used as starting materials for the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of such compounds would depend on their specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist, it might mimic the natural ligand and activate the receptor.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- **this compound
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural elements, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C28H29N5O5S2 |
---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H29N5O5S2/c1-18-4-3-7-32-24(18)29-25(20(26(32)34)15-23-27(35)33(12-13-36-2)28(39)40-23)31-10-8-30(9-11-31)16-19-5-6-21-22(14-19)38-17-37-21/h3-7,14-15H,8-13,16-17H2,1-2H3/b23-15- |
InChI Key |
GARAFDIYSZNFSQ-HAHDFKILSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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